Ethyl 2-(2-chlorobenzyl)acrylate
Overview
Description
Ethyl 2-(2-chlorobenzyl)acrylate is a chemical compound with the molecular formula C12H13ClO2 and a molecular weight of 224.68 . It is also known by the synonym INF39 .
Synthesis Analysis
The synthesis of Ethyl 2-(2-chlorobenzyl)acrylate involves a reaction with potassium carbonate in water at temperatures between 20 and 90°C . The reaction mixture is stirred for 6 hours at 90°C . After cooling to room temperature, the mixture is extracted with diethyl ether, and then the organic layer is washed with brine, dried over magnesium sulfate, and evaporated . The residue is purified by column chromatography on silica gel to afford the title compound .Molecular Structure Analysis
The molecular structure of Ethyl 2-(2-chlorobenzyl)acrylate includes 15 heavy atoms and 6 aromatic heavy atoms . The fraction Csp3 is 0.25 and it has 5 rotatable bonds .Chemical Reactions Analysis
Ethyl 2-(2-chlorobenzyl)acrylate can undergo reactions at the benzylic position, which are important for synthesis problems . These reactions include free radical bromination of alkyl benzenes .Physical And Chemical Properties Analysis
Ethyl 2-(2-chlorobenzyl)acrylate has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is an inhibitor of CYP1A2 and CYP2C19 . Its lipophilicity is indicated by a Log Po/w (iLOGP) of 2.83 . It is soluble, with a solubility of 0.0734 mg/ml or 0.000327 mol/l .Scientific Research Applications
Versatile Synthon in Organic Chemistry
Ethyl-2-(2-chloroethyl)acrylate demonstrates versatility as an α-cyclopropylester cation synthon. Its efficient and selective reactions with various nucleophiles, such as carbon, nitrogen, sulfur, or phosphorus-centered ones, through Michael addition followed by intramolecular capture, enable the production of functionalized cyclopropane esters in high yields. This makes it a valuable tool in organic synthesis (Lachia et al., 2011).
Amphiphilic Copolymers Formation
Ethyl 2-(2-chlorobenzyl)acrylate is involved in the formation of amphiphilic copolymers, particularly in water via intramolecular hydrophobic interactions. The unfolding of these copolymers, triggered by cyclodextrin, offers potential applications in drug delivery systems, sensors, and controllable catalysis (Wang et al., 2018).
Radical Polymerization
It plays a role in the radical polymerization of various monomers, such as methyl methacrylate and butyl acrylate, leading to α,ω-difunctional telomers through a radical transfer reaction. This is significant for creating polymers with specific functional ends (Colombani & Chaumont, 1994).
Polymerization Kinetics
The study of polymerization kinetics of ethyl acrylate and 2-chloroethyl acrylate offers insights into the behavior of these monomers under different conditions, which is crucial for optimizing polymer production processes (Ina et al., 1972).
Multi-Responsive Polymeric Nanocarriers
Ethyl 2-(2-chlorobenzyl)acrylate contributes to the synthesis of polymeric nanocarriers that are responsive to UV, temperature, CO2, and pH. These carriers are used for controlled release of bioactive agents, highlighting their potential in biomedical applications (Wang et al., 2013).
Crystal Structure Analysis
The compound's involvement in the formation of crystals with unique properties, as seen in its interaction with other chemicals, provides valuable insights into the molecular structures and interactions important in materials science (Zhang et al., 2008).
Polymer Composition Analysis
Ethyl acrylate, a related compound, is used in copolymerization studies, providing essential data for determining polymer compositions and understanding the behavior of different monomer units, aiding in the design of specific polymer materials (Ivin et al., 1981).
Esterification Process Intensification
Ethyl 2-(2-chlorobenzyl)acrylate is instrumental in the esterification process to intensify the synthesis of certain esters, illustrating its role in improving industrial chemical processes (Wang et al., 2020).
Safety And Hazards
Future Directions
Given its properties and potential applications, Ethyl 2-(2-chlorobenzyl)acrylate could be a subject of future research in the field of medicinal chemistry. Its role as an irreversible inhibitor of the NLRP3 inflammasome suggests potential applications in the treatment of diseases where the NLRP3 inflammasome is implicated .
properties
IUPAC Name |
ethyl 2-[(2-chlorophenyl)methyl]prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-3-15-12(14)9(2)8-10-6-4-5-7-11(10)13/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAOWWAFBSFWSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)CC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-chlorobenzyl)acrylate |
Synthesis routes and methods
Procedure details
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